Cas no 19335-14-9 (1h-indazole-3,5-diamine)

1h-indazole-3,5-diamine 化学的及び物理的性質
名前と識別子
-
- 1h-indazole-3,5-diamine
- 3,5-diamino-1H-indazole
- SureCN118573
- 3,5-diaminoindazole
- 3-amino-5-amino-1H-indazole
- 1(2)H-indazole-3,5-diamine
- 126855-EP2295412A1
- 126855-EP2295413A1
- 3,5-Diaminoindazol
- CTK0E1226
- AKOS000297986
- EN300-118206
- 19335-14-9
- G28639
- Z1203581749
- DTXSID00589901
- GHFKCBWRZWDFKB-UHFFFAOYSA-N
- CS-0224196
- SCHEMBL118573
- AKOS006348863
- DA-08694
-
- MDL: MFCD13813188
- インチ: InChI=1S/C7H8N4/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,8H2,(H3,9,10,11)
- InChIKey: GHFKCBWRZWDFKB-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=C1N)C(=NN2)N
計算された属性
- せいみつぶんしりょう: 148.07504
- どういたいしつりょう: 148.074896272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- PSA: 80.72
1h-indazole-3,5-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-118206-5.0g |
1H-indazole-3,5-diamine |
19335-14-9 | 95% | 5g |
$1257.0 | 2023-05-03 | |
Enamine | EN300-118206-10.0g |
1H-indazole-3,5-diamine |
19335-14-9 | 95% | 10g |
$2443.0 | 2023-05-03 | |
TRC | I655710-10mg |
1H-Indazole-3,5-diamine |
19335-14-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-118206-0.5g |
1H-indazole-3,5-diamine |
19335-14-9 | 95% | 0.5g |
$243.0 | 2023-05-03 | |
eNovation Chemicals LLC | Y0990857-5g |
1H-indazole-3,5-diamine |
19335-14-9 | 95% | 5g |
$1580 | 2024-08-02 | |
Enamine | EN300-6772884-1000mg |
1H-indazole-3,5-diamine |
19335-14-9 | 95.0% | 1000mg |
$311.0 | 2023-10-03 | |
A2B Chem LLC | AF02629-500mg |
1H-Indazole-3,5-diamine |
19335-14-9 | 95% | 500mg |
$291.00 | 2024-04-20 | |
Enamine | EN300-6772884-250mg |
1H-indazole-3,5-diamine |
19335-14-9 | 95.0% | 250mg |
$154.0 | 2023-10-03 | |
A2B Chem LLC | AF02629-50mg |
1H-Indazole-3,5-diamine |
19335-14-9 | 95% | 50mg |
$111.00 | 2024-04-20 | |
Enamine | EN300-6772884-10000mg |
1H-indazole-3,5-diamine |
19335-14-9 | 95.0% | 10000mg |
$2443.0 | 2023-10-03 |
1h-indazole-3,5-diamine 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
1h-indazole-3,5-diamineに関する追加情報
Professional Introduction to 1H-indazole-3,5-diamine (CAS No. 19335-14-9)
1H-indazole-3,5-diamine, with the chemical formula C₈H₆N₄, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound belongs to the indazole class, which is characterized by a fused benzene and pyrrole ring system, making it a valuable scaffold for drug discovery. The presence of two amino groups at the 3 and 5 positions enhances its reactivity, enabling diverse functionalization and modification for the development of novel therapeutic agents.
The CAS No. 19335-14-9 assigned to 1H-indazole-3,5-diamine underscores its unique identity and distinguishes it from other structurally similar compounds. This standardized identification number is crucial for researchers in ensuring the purity and consistency of the compound during synthesis and experimentation. The indazole core is particularly interesting because it mimics natural products and bioactive molecules, offering a rich ground for exploration in medicinal chemistry.
In recent years, 1H-indazole-3,5-diamine has been extensively studied for its pharmacological properties. Its dual amino functionality makes it an excellent precursor for the synthesis of more complex molecules, including kinase inhibitors, antimicrobial agents, and anticancer drugs. The indazole scaffold is known to exhibit various biological activities, such as DNA intercalation, enzyme inhibition, and modulation of signaling pathways. These properties have made it a focal point in the development of small-molecule drugs targeting diseases like cancer and infectious disorders.
One of the most compelling aspects of 1H-indazole-3,5-diamine is its role as a key intermediate in the synthesis of more sophisticated pharmacophores. Researchers have leveraged its structural flexibility to develop derivatives that exhibit enhanced potency and selectivity. For instance, modifications at the amino positions can lead to compounds with improved solubility or metabolic stability, which are critical factors in drug formulation. The ability to fine-tune these properties through structural optimization has made 1H-indazole-3,5-diamine a cornerstone in medicinal chemistry libraries.
Recent advancements in computational chemistry have further accelerated the exploration of 1H-indazole-3,5-diamine derivatives. High-throughput virtual screening (HTVS) and molecular docking studies have enabled scientists to predict binding affinities and interactions with biological targets with remarkable accuracy. These computational approaches have complemented traditional experimental methods, allowing for rapid identification of lead compounds that can be further refined through iterative synthesis and testing.
The therapeutic potential of 1H-indazole-3,5-diamine has been highlighted in several preclinical studies. For example, derivatives of this compound have shown promise in inhibiting specific kinases involved in tumor growth and progression. By targeting these critical enzymes, researchers aim to develop treatments that disrupt cancer cell proliferation while minimizing side effects on healthy cells. Similarly, studies have explored its antimicrobial properties, demonstrating its ability to interfere with bacterial biofilm formation and metabolic pathways.
The synthesis of 1H-indazole-3,5-diamine typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions with appropriate precursors followed by functional group transformations to introduce the amino groups at the desired positions. Advances in catalytic methods have also contributed to more efficient synthetic pathways, reducing waste and improving scalability.
In conclusion,1H-indazole-3,5-diamine (CAS No. 19335-14-9) represents a significant asset in pharmaceutical research due to its structural versatility and biological relevance. Its role as a building block for novel drug candidates continues to drive innovation in medicinal chemistry. As research progresses,the full therapeutic potential of this compound is expected to be uncovered,leading to new treatments for a variety of diseases.
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